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Introduction

Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) derived from the root tuber
of Trichosanthes kirilowii. It exhibits a range of pharmacological activities, including anti-tumor,
anti-viral, and immunomodulatory effects.[1][2] The primary mechanism of action involves its
RNA N-glycosidase activity, which specifically cleaves the N-glycosidic bond of adenine at
position 4324 of the 28S rRNA in eukaryotic ribosomes.[3][4] This irreversible modification
inhibits protein synthesis, ultimately leading to cell death.[1] The production of recombinant
Trichosanthin (rTCS) in Escherichia coli provides a scalable and cost-effective method for
obtaining large quantities of the protein for research and potential therapeutic applications.

This document provides detailed protocols and application notes for the expression and
purification of recombinant Trichosanthin in E. coli.
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Biological Activity of Recombinant Trichosanthin
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Experimental Protocols
Cloning of Trichosanthin cDNA into an Expression
Vector

This protocol describes the cloning of the TCS gene into a pET expression vector, such as
pET-28a(+), which allows for the expression of an N-terminally His-tagged fusion protein.

1.1. RNA Extraction and cDNA Synthesis:

» Extract total RNA from the root tuber of Trichosanthes kirilowii.

¢ Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
1.2. PCR Amplification of TCS Gene:

» Design primers for the amplification of the TCS coding sequence. The forward primer should
include a restriction site (e.g., Ndel) at the start codon, and the reverse primer should include
a restriction site (e.g., Nhel) after the stop codon.

o Perform PCR using the synthesized cDNA as a template.

1.3. Vector and Insert Preparation:
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» Digest the pET expression vector and the purified PCR product with the selected restriction
enzymes (e.g., Ndel and Nhel).

» Purify the digested vector and insert using a gel extraction Kkit.
1.4. Ligation and Transformation:
 Ligate the digested TCS insert into the prepared pET vector using T4 DNA ligase.

o Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g.,
DH5a).

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,
kanamycin for pgET-28a(+)) and incubate overnight at 37°C.

1.5. Screening and Plasmid Confirmation:
» Screen colonies by colony PCR or restriction digestion of miniprepped plasmid DNA.

» Confirm the sequence of the insert by DNA sequencing.

Expression of Recombinant Trichosanthin in E. coli

This protocol outlines the induction of rTCS expression in the E. coli BL21(DE3) strain.
2.1. Transformation of Expression Plasmid:

o Transform the confirmed pET-TCS plasmid into competent E. coli BL21(DE3) cells.

e Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Starter Culture Preparation:

 Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
o Grow overnight at 37°C with shaking.

2.3. Large-Scale Culture and Induction:
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 Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (1:100
dilution).

o Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.[7]

 Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.4 mM to 1 mM.[6][7]

» Continue to incubate the culture under optimized conditions. For soluble protein expression,
lower the temperature to 25-30°C and induce for 4-8 hours.[6][7] For inclusion body
formation, induction can be carried out at 37°C for 3-4 hours.

2.4. Cell Harvest:
e Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Trichosanthin

This protocol describes the purification of His-tagged rTCS from the soluble fraction using
Nickel-NTA affinity chromatography. A similar protocol can be adapted for purification from
inclusion bodies, which would require an additional denaturation and refolding step.

3.1. Cell Lysis:

o Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NacCl, 10
mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

¢ Lyse the cells by sonication on ice or by using a French press.
3.2. Clarification of Lysate:
o Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.

e Collect the supernatant containing the soluble rTCS.
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3.3. Nickel-NTA Affinity Chromatography:

Equilibrate a Ni-NTA resin column with lysis buffer.
e Load the clarified supernatant onto the column.

e Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50
mM NaH2PO4, 300 mM NacCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically
bound proteins.

o Elute the rTCS from the column using an elution buffer with a high concentration of imidazole
(e.g., 50 mM NaH2PO4, 300 mM NacCl, 250-500 mM imidazole, pH 8.0).

3.4. Buffer Exchange and Storage:

o Exchange the buffer of the purified rTCS into a suitable storage buffer (e.g., PBS) using
dialysis or a desalting column.

o Determine the protein concentration using a Bradford assay or by measuring absorbance at
280 nm.

 Aliquot the purified protein and store at -80°C.
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Caption: Experimental workflow for recombinant Trichosanthin production.
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Caption: Mechanism of action of Trichosanthin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1496074?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

